molecular formula C19H14F3NO3 B2567881 4-(Ethoxymethylidene)-2-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione CAS No. 499229-40-2

4-(Ethoxymethylidene)-2-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Cat. No. B2567881
CAS RN: 499229-40-2
M. Wt: 361.32
InChI Key: MNKBUXYWTDGDDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Ethoxymethylidene)-2-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a useful research compound. Its molecular formula is C19H14F3NO3 and its molecular weight is 361.32. The purity is usually 95%.
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Scientific Research Applications

Polymer Synthesis

4-(Ethoxymethylidene)-2-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione has been studied in the context of polymer synthesis. Specifically, its reactivity in Diels-Alder and ene reactions with bis-triazolinediones suggests potential applications in creating alternating copolymers. These reactions are noted for being rapid and efficient, taking place at temperatures ranging from 0°C to room temperature (Mallakpour & Butler, 1985).

Synthesis of Heterocyclic Compounds

Research has been conducted on the synthesis of 4-hydroxy-6,9-difluorobenz[g]isoquinoline-5,10-dione and its analogs. These compounds have shown potential for further chemical transformations, leading to a variety of heterocyclic compounds. This indicates the versatility of 4-(Ethoxymethylidene)-2-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione in synthesizing diverse chemical structures (Krapcho et al., 1995).

Biological Evaluation

A study explored the synthesis of naphthalene-1,4-dione derivatives through a pseudo four-component reaction using various reagents and catalysts. The synthesized compounds were screened for in vitro antioxidant and anti-inflammatory activities, indicating potential biological applications (Kumar, Sribalan, & Padmini, 2017).

Chemical Stability and Reactivity Studies

Phenylcyclobutadienoquinone and related compounds have been synthesized and studied for their unique stability and reactivity. These compounds, derived from similar chemical structures, demonstrate interesting acid strength and stability characteristics, which are important for understanding the chemical behavior of related compounds (Smutny, Caserio, & Roberts, 1960).

properties

IUPAC Name

(4E)-4-(ethoxymethylidene)-2-[3-(trifluoromethyl)phenyl]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3NO3/c1-2-26-11-16-14-8-3-4-9-15(14)17(24)23(18(16)25)13-7-5-6-12(10-13)19(20,21)22/h3-11H,2H2,1H3/b16-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKBUXYWTDGDDQ-LFIBNONCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/1\C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Ethoxymethylidene)-2-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione

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